N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide
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Overview
Description
N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide is a complex organic compound that features a furan ring, an amide group, and a butoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-butoxybenzoyl chloride with an appropriate furan derivative under basic conditions to form the intermediate. This intermediate is then subjected to further reactions, such as amination and oxidation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The furan ring and amide group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid derivatives
- Furan-2-ylmethylamine
- 4-butoxybenzamide derivatives
Uniqueness
N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide is unique due to its combination of a furan ring, an amide group, and a butoxybenzamide moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-2-3-10-23-14-8-6-13(7-9-14)18(22)20-16(17(19)21)12-15-5-4-11-24-15/h4-9,11-12H,2-3,10H2,1H3,(H2,19,21)(H,20,22)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONWVOBPAVMFIV-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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